2,3,3,3-Tetrafluoropropan-1-ol
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Overview
Description
2,3,3,3-Tetrafluoropropan-1-ol is a fluorinated alcohol with the molecular formula C₃H₄F₄O and a molecular weight of 132.06 g/mol . It is known for its unique properties due to the presence of four fluorine atoms, which impart high chemical stability and low reactivity under normal conditions. This compound is extensively used as a solvent in various industrial applications, including the fabrication of optical storage media like CD-R and DVD-R .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,3,3-Tetrafluoropropan-1-ol can be synthesized through several methods. One common approach involves the reaction of tetrafluoroethylene with formaldehyde in the presence of a catalyst to form 2,3,3,3-tetrafluoropropanal, which is then reduced to this compound . The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Palladium on carbon (Pd/C)
Solvent: Methanol or ethanol
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor to ensure high yield and purity. The process involves the following steps:
Feed Preparation: Mixing tetrafluoroethylene and formaldehyde in a solvent.
Reaction: Passing the mixture through a reactor containing a palladium catalyst at elevated temperatures.
Separation: Distilling the product to separate this compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3,3,3-tetrafluoropropanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to 2,3,3,3-tetrafluoropropane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions to form derivatives like 2,3,3,3-tetrafluoropropyl ethers.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium at room temperature.
Reduction: LiAlH₄ in dry ether at 0-5°C.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at 50-60°C.
Major Products
Oxidation: 2,3,3,3-Tetrafluoropropanoic acid.
Reduction: 2,3,3,3-Tetrafluoropropane.
Substitution: 2,3,3,3-Tetrafluoropropyl ethers.
Scientific Research Applications
2,3,3,3-Tetrafluoropropan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoropropan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
2,3,3,3-Tetrafluoropropan-1-ol can be compared with other fluorinated alcohols, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its high ionizing power and ability to facilitate Friedel-Crafts reactions.
1,1,1-Trifluoro-2-propanol: Used as a solvent in organic synthesis and as a reagent in the preparation of fluorinated compounds.
2,2,3,3,3-Pentafluoro-1-propanol: Employed in the synthesis of fluorinated polymers and as a solvent in various industrial applications.
The uniqueness of this compound lies in its specific combination of four fluorine atoms and a hydroxyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2,3,3,3-tetrafluoropropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4O/c4-2(1-8)3(5,6)7/h2,8H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQPTDOAJUMIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13046-44-1 |
Source
|
Record name | 2,3,3,3-tetrafluoropropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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